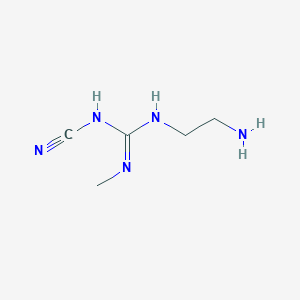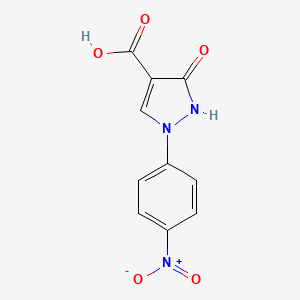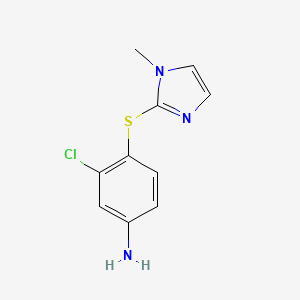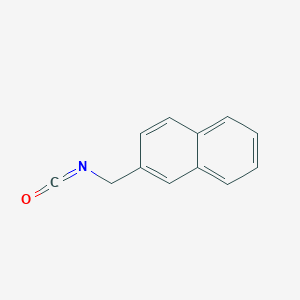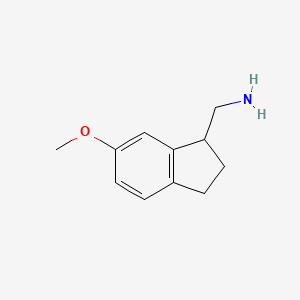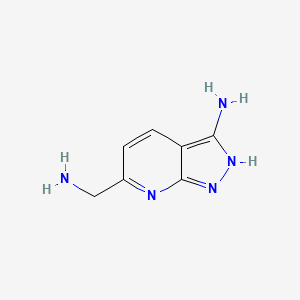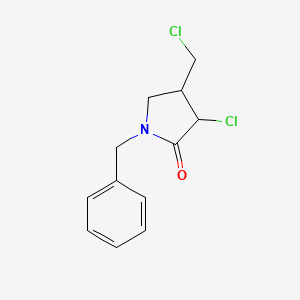
(4-Bromo-2-methoxy-phenoxy)-tert-butyl-diphenyl-silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(4-Bromo-2-methoxy-phenoxy)-tert-butyl-diphenyl-silane” is a complex organosilicon compound. It contains a silicon atom bonded to a tert-butyl group and a diphenyl group, as well as a 4-bromo-2-methoxy-phenoxy group. The presence of these functional groups suggests that this compound might have interesting chemical properties and could be used in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the 4-bromo-2-methoxyphenol . This could potentially be achieved through bromination and methoxylation of phenol. The resulting product could then be reacted with tert-butyl-diphenyl-chlorosilane in the presence of a base to yield the final product .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The bromo, methoxy, and phenoxy groups would add polarity to the molecule, while the tert-butyl and diphenyl groups would add bulkiness and steric hindrance .Chemical Reactions Analysis
This compound could potentially participate in a variety of chemical reactions. The bromo group could be substituted in a nucleophilic substitution reaction, while the methoxy group could potentially be demethylated under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromo and methoxy groups would likely make the compound polar and potentially soluble in polar solvents .Wirkmechanismus
Safety and Hazards
Eigenschaften
CAS-Nummer |
431879-38-8 |
|---|---|
Molekularformel |
C23H25BrO2Si |
Molekulargewicht |
441.4 g/mol |
IUPAC-Name |
(4-bromo-2-methoxyphenoxy)-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C23H25BrO2Si/c1-23(2,3)27(19-11-7-5-8-12-19,20-13-9-6-10-14-20)26-21-16-15-18(24)17-22(21)25-4/h5-17H,1-4H3 |
InChI-Schlüssel |
TUTDWHJFVBJUJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=C(C=C(C=C3)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





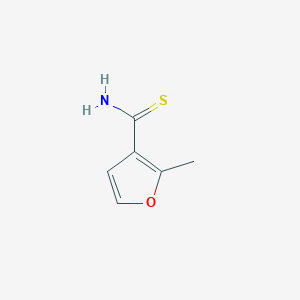
![3-(6-Methoxynaphthalen-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B8673191.png)

